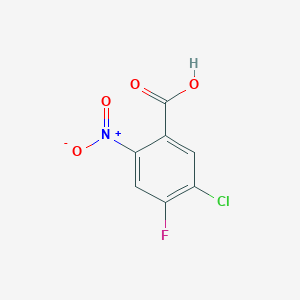
3-cyclopropylbenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopropylbenzene-1-thiol is a chemical compound with a complex structure. It contains a total of 21 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .
Synthesis Analysis
The synthesis of compounds like 3-cyclopropylbenzene-1-thiol could potentially involve thiol-ene “click” reactions, which are a type of chemical reaction that has been used in polymer and materials synthesis . These reactions are known for their versatility and broad utility .Molecular Structure Analysis
The molecular structure of 3-cyclopropylbenzene-1-thiol is characterized by a total of 21 bonds. These include 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring(s), and 1 six-membered ring(s) .Chemical Reactions Analysis
The chemical reactions involving 3-cyclopropylbenzene-1-thiol could potentially involve thiol-ene “click” reactions . These reactions are known for their versatility and broad utility .Applications De Recherche Scientifique
Medicinal Chemistry
Cyclopropane rings are key features in many FDA-approved drugs used to treat diseases such as COVID-19, asthma, hepatitis C, HIV/AIDS, and more. Their unique structure makes them valuable in drug development .
Organic Synthesis
These compounds are widely used as versatile building blocks in organic synthesis due to their interesting reactivity and presence in natural products .
Material Science
In materials science, cyclopropane derivatives can be used to create new materials with desired properties due to their strained ring structure .
Natural Product Synthesis
The synthesis of cyclopropane-containing natural products is an area of interest due to their complex structures and biological activities .
Electrochemistry
Single-atom catalysts that include cyclopropane structures have potential applications in electrochemical reactions, which are important for energy conversion and storage .
Photocatalytic Reactions
These compounds also show promise in photocatalytic reactions, which are crucial for harnessing solar energy and environmental remediation .
Safety and Hazards
The safety and hazards associated with 3-cyclopropylbenzene-1-thiol would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures to minimize risk. This includes using personal protective equipment, working in a well-ventilated area, and following proper storage and disposal procedures .
Orientations Futures
The future directions in the study and application of compounds like 3-cyclopropylbenzene-1-thiol could involve further exploration of their synthesis, properties, and potential uses. Advances in computational power and artificial intelligence are enabling new research questions to be tackled in the field of chemistry . The use of “click chemistry” for the synthesis of complex structures from smaller modules is a promising approach .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 3-cyclopropylbenzene-1-thiol can be achieved through a multi-step process involving the conversion of commercially available starting materials to the target compound.", "Starting Materials": [ "Cyclopropylmethyl bromide", "Sodium thiolate", "Benzene-1-thiol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "Diethyl ether", "Petroleum ether" ], "Reaction": [ "Step 1: Preparation of cyclopropylmethyl thiol ether by reacting cyclopropylmethyl bromide with sodium thiolate in diethyl ether.", "Step 2: Conversion of cyclopropylmethyl thiol ether to cyclopropylmethyl mercaptan by treatment with hydrochloric acid.", "Step 3: Preparation of 3-cyclopropylbenzene-1-thiol by reacting benzene-1-thiol with cyclopropylmethyl mercaptan in the presence of sodium hydroxide and anhydrous magnesium sulfate as a drying agent.", "Step 4: Purification of the crude product by washing with sodium bicarbonate and drying with anhydrous magnesium sulfate.", "Step 5: Recrystallization of the purified product from petroleum ether to obtain the final product." ] } | |
Numéro CAS |
1838169-47-3 |
Nom du produit |
3-cyclopropylbenzene-1-thiol |
Formule moléculaire |
C9H10S |
Poids moléculaire |
150.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



